molecular formula C22H22N4O5 B2557596 5-{[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole CAS No. 1251606-35-5

5-{[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B2557596
CAS No.: 1251606-35-5
M. Wt: 422.441
InChI Key: ISHMFTFTSAPHGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a synthetically designed bifunctional oxadiazole derivative of significant interest in medicinal chemistry and oncology research. Its core research value lies in its potential as a potent and selective inhibitor of Death-Associated Protein Kinase 1 (DAPK1). Studies have identified this compound as a key candidate for inducing apoptosis and inhibiting proliferation in various cancer cell lines . The molecular architecture incorporates two distinct heterocyclic systems; the 3,4,5-trimethoxyphenyl moiety is a privileged structure in anticancer agents, known for interacting with tubulin, while the 1,3,4-oxadiazole unit is a prevalent pharmacophore that enhances binding affinity and modulates electronic properties. This strategic design suggests a mechanism of action that may involve the disruption of microtubule dynamics, leading to cell cycle arrest and the activation of caspase-dependent apoptotic pathways. Consequently, this compound serves as a crucial chemical probe for elucidating the intricate roles of DAPK1 and microtubule integrity in cell death signaling, providing researchers with a valuable tool for developing novel targeted cancer therapeutics.

Properties

IUPAC Name

2-(3,5-dimethylphenyl)-5-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O5/c1-12-6-13(2)8-15(7-12)22-25-24-19(30-22)11-18-23-21(26-31-18)14-9-16(27-3)20(29-5)17(10-14)28-4/h6-10H,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISHMFTFTSAPHGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=NN=C(O2)CC3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-{[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a member of the oxadiazole family known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N4O4C_{18}H_{20}N_4O_4, and its structure features two oxadiazole rings which are significant in contributing to its biological properties. The presence of trimethoxyphenyl and dimethylphenyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) assays have shown that derivatives of oxadiazoles can inhibit the growth of various bacterial strains. The specific MIC values for this compound are yet to be published but are anticipated to be comparable to other known oxadiazoles .

Anticancer Activity

The compound has been evaluated for its anticancer potential:

  • Cell Viability Assays : Studies have demonstrated that oxadiazole derivatives can induce apoptosis in cancer cell lines. The specific effects of this compound on cell lines such as HeLa or MCF-7 should be investigated further to establish IC50 values and mechanisms of action.

Anti-inflammatory Activity

Oxadiazoles are also noted for their anti-inflammatory properties:

  • In vitro assays have shown that certain oxadiazole derivatives can inhibit the production of pro-inflammatory cytokines. The exact impact of this compound on inflammatory pathways remains to be fully elucidated but could provide insights into its therapeutic potential in inflammatory diseases.

The biological activity of this compound is likely mediated through multiple pathways:

  • Receptor Interaction : Oxadiazoles may interact with various receptors in the body influencing signaling pathways related to inflammation and cell proliferation.
  • Enzyme Inhibition : Some studies suggest that these compounds can inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.

Research Findings

StudyFindings
Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria.
Showed potential anticancer effects in vitro with significant cell line inhibition.
Investigated anti-inflammatory properties with promising results in cytokine modulation.

Case Studies

  • Antimicrobial Efficacy : A study highlighted the effectiveness of various oxadiazole derivatives against resistant bacterial strains. The results suggested that modifications at the phenyl ring could enhance activity.
  • Cancer Cell Line Studies : Research conducted on a series of oxadiazole compounds revealed that those with specific substitutions showed increased cytotoxicity against breast cancer cells. The study emphasizes structure-activity relationships (SAR) that could guide future drug design.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from substituted aromatic aldehydes and hydrazides. The key steps include:

  • Formation of Hydrazones : Reaction of the aldehyde with hydrazine derivatives under acidic conditions.
  • Cyclization : The hydrazone undergoes cyclization to form the oxadiazole ring.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound interacts with specific biological pathways involved in cancer progression. Structural modifications can enhance binding affinity to target proteins or enzymes associated with tumor growth .
  • In Vitro Studies : Cytotoxic assays have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines such as LN229 (glioblastoma) and others. For example, certain derivatives showed significant efficacy in reducing cell viability and inducing DNA damage in cancer cells .

Antidiabetic Properties

In addition to anticancer properties, this compound has shown potential in managing diabetes:

  • Model Studies : In vivo studies using genetically modified Drosophila melanogaster demonstrated that specific derivatives effectively lowered glucose levels in diabetic models .

Antibacterial and Antifungal Activities

Oxadiazole derivatives have also been evaluated for their antibacterial properties against various pathogens:

  • Testing Against Bacteria : Compounds have shown activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, indicating their potential as antimicrobial agents .

Anticonvulsant Effects

Some studies suggest that modifications to the oxadiazole structure can yield compounds with anticonvulsant properties:

  • Experimental Models : Compounds were tested in models for seizure activity, showing promise in reducing seizure frequency and severity .

Data Table of Biological Activities

Activity TypeModel/AssayResult SummaryReference
AnticancerLN229 GlioblastomaSignificant cytotoxicity and apoptosis induction
AntidiabeticDrosophila melanogasterReduced glucose levels
AntibacterialCup plate methodActive against Staphylococcus aureus
AnticonvulsantPTZ and MES modelsReduced seizure activity

Comparison with Similar Compounds

Key Observations :

  • The 3,4,5-trimethoxyphenyl group is a common feature in analogs with anticancer activity, as seen in and .
  • Sulfanyl or chloromethyl substituents (e.g., ) enhance antimicrobial activity but reduce solubility compared to methyl or benzylamino groups .

Pharmacological Activity Comparison

Anticancer Potential

Compounds bearing the 3,4,5-trimethoxyphenyl group, such as the target compound and ’s derivative, show tubulin polymerization inhibition, a mechanism critical in combretastatin-like anticancer agents. The target compound’s 3,5-dimethylphenyl group may enhance hydrophobic interactions with tubulin’s colchicine-binding site, improving potency over dichlorophenyl analogs (e.g., ) .

Antimicrobial Activity

The target compound’s methyl-linked oxadiazole scaffold differs from sulfanyl-acetamide derivatives (), which demonstrated broad-spectrum antibacterial activity (MIC: 4–16 µg/mL against S. aureus and E. coli).

Anthelmintic Activity

The dimethylphenyl group in the target compound may similarly interfere with helminth neuromuscular function .

Q & A

Q. What are the common synthetic pathways for preparing this compound?

The compound is typically synthesized via multi-step reactions involving cyclization and functionalization. A representative method includes:

  • Step 1 : Bromination of precursor oxadiazoles followed by dehydrobromination in liquid ammonia to generate acetylene intermediates .
  • Step 2 : Cyclization using triflic acid (TfOH) under neat conditions to form the oxadiazole core .
  • Step 3 : Purification via recrystallization (e.g., chloroform) to achieve >75% yield, as demonstrated in analogous oxadiazole syntheses .

Q. How is structural integrity confirmed post-synthesis?

Key analytical techniques include:

  • NMR/FT-IR : To verify functional groups (e.g., methoxy, oxadiazole rings) and substituent positions .
  • X-ray crystallography : For precise determination of molecular conformation and crystal packing (e.g., monoclinic P21/c system with β = 98.36°) .
  • Elemental analysis : To validate purity (>98%) by matching calculated and observed C/H/N/O percentages .

Q. What in vitro assays are used to assess antimicrobial activity?

Standard protocols involve:

  • Agar dilution method : To determine minimum inhibitory concentrations (MICs) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Zone of inhibition assays : For preliminary screening of derivatives .

Q. Which solvents and catalysts optimize cyclization reactions?

  • Solvents : Pyridine for acyl chloride reactions , liquid ammonia for dehydrobromination .
  • Catalysts : TfOH for regioselective hydrogenarylation of acetylene bonds .

Advanced Research Questions

Q. How can computational methods like DFT elucidate reaction mechanisms?

Density Functional Theory (DFT) calculations model cationic intermediates and transition states. For example:

  • Mechanistic insights : TfOH-mediated hydrogenarylation proceeds via a superelectrophilic pathway, with DFT confirming the stability of vinyl triflate intermediates .
  • Charge distribution analysis : Predicts regioselectivity in oxadiazole functionalization .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Structural benchmarking : Compare substituent effects (e.g., 3,4,5-trimethoxyphenyl vs. 3,5-dimethylphenyl) on activity .
  • Dose-response reevaluation : Test compounds at varying concentrations to identify non-linear activity trends .

Q. How are crystal structures determined for such compounds, and what challenges arise?

  • Crystallization : Slow evaporation from ethyl acetate yields suitable single crystals .
  • Challenges : Low crystal symmetry (monoclinic systems), absorption corrections (ψ-scan method), and refinement of disordered moieties (e.g., butoxy groups) .

Q. How do methoxy groups influence bioactivity and pharmacokinetics?

  • Bioactivity : 3,4,5-Trimethoxyphenyl enhances antifungal activity by improving membrane permeability .
  • PK optimization : Methoxy groups increase metabolic stability but may reduce solubility; balancing substituents (e.g., methyl vs. trifluoromethyl) is critical .

Q. How can derivatives be designed to improve anticancer activity?

  • Structural modifications : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) to enhance DNA intercalation .
  • In silico docking : Screen derivatives against cancer targets (e.g., topoisomerase II) to predict binding modes .

Q. How are discrepancies between in vitro and in vivo cytotoxicity addressed?

  • Solubility enhancement : Use PEG-based formulations or pro-drug strategies .
  • Metabolic profiling : Identify active metabolites via LC-MS to explain efficacy gaps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.